3,4-Difluoro-5-formylbenzonitrile
Overview
Description
3,4-Difluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4-Difluoro-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80°C to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of 3,4-dichlorobenzonitrile as a raw material. Potassium fluoride is used as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt serves as a phase transfer catalyst. The reaction is carried out at lower temperatures with a short reaction time, resulting in a high molar yield of about 90%. The solvent and catalyst can be recycled, and the potassium chloride byproduct is purified and sold, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 3,4-Difluoro-5-carboxybenzonitrile.
Reduction: 3,4-Difluoro-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-formylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-formylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-formylbenzonitrile: Similar structure but different substitution pattern.
3,4-Difluorobenzonitrile: Lacks the formyl group.
3,4-Difluorobenzoic acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
3,4-Difluoro-5-formylbenzonitrile is unique due to the presence of both fluorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3,4-difluoro-5-formylbenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKAUTGRZZVOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300795 | |
Record name | 3,4-Difluoro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-23-8 | |
Record name | 3,4-Difluoro-5-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633327-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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